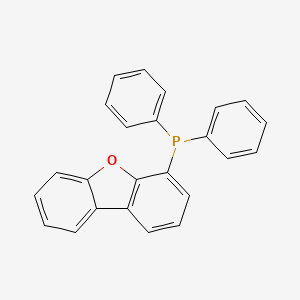
Phosphine, 4-dibenzofuranyldiphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzo[b,d]furan-4-ylDiphenylphosphine is an organic compound that belongs to the class of phosphine oxides It is characterized by the presence of a dibenzofuran moiety fused to a diphenylphosphine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo[b,d]furan-4-ylDiphenylphosphine typically involves the following steps:
Formation of Dibenzofuran Core: The dibenzofuran core can be synthesized through the cyclization of biphenyl derivatives. This process often involves the use of metal catalysts such as palladium or copper.
Phosphination: The introduction of the diphenylphosphine group is achieved through a phosphination reaction. This step involves the reaction of the dibenzofuran core with diphenylphosphine chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of Dibenzo[b,d]furan-4-ylDiphenylphosphine may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Dibenzo[b,d]furan-4-ylDiphenylphosphine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings of the dibenzofuran moiety.
Coordination: The phosphine group can coordinate with transition metals, forming complexes that are useful in catalysis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents can be used under controlled conditions.
Coordination: Transition metals like palladium, platinum, and rhodium are often used to form coordination complexes.
Major Products
Oxidation: The major product is Dibenzo[b,d]furan-4-ylDiphenylphosphine oxide.
Substitution: Depending on the substituent introduced, various substituted derivatives of Dibenzo[b,d]furan-4-ylDiphenylphosphine can be obtained.
Coordination: Metal-phosphine complexes are the primary products.
Scientific Research Applications
Dibenzo[b,d]furan-4-ylDiphenylphosphine has several applications in scientific research:
Organic Electronics: It is used as a host material in organic light-emitting diodes (OLEDs) due to its high thermal stability and suitable electronic properties.
Catalysis: The compound serves as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of various catalytic processes.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Mechanism of Action
The mechanism of action of Dibenzo[b,d]furan-4-ylDiphenylphosphine in catalysis involves the coordination of the phosphine group with a transition metal center. This coordination activates the metal, facilitating various catalytic cycles such as cross-coupling reactions. In organic electronics, the compound’s high thermal stability and electronic properties contribute to its effectiveness as a host material in OLEDs.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: A simpler analog without the phosphine group, used in heat transfer applications and as a precursor in organic synthesis.
Diphenylphosphine: Lacks the dibenzofuran moiety, commonly used as a ligand in coordination chemistry.
Uniqueness
Dibenzo[b,d]furan-4-ylDiphenylphosphine is unique due to the combination of the dibenzofuran core and the diphenylphosphine group. This dual functionality imparts distinct electronic and steric properties, making it valuable in specialized applications such as OLEDs and catalysis.
Properties
Molecular Formula |
C24H17OP |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
dibenzofuran-4-yl(diphenyl)phosphane |
InChI |
InChI=1S/C24H17OP/c1-3-10-18(11-4-1)26(19-12-5-2-6-13-19)23-17-9-15-21-20-14-7-8-16-22(20)25-24(21)23/h1-17H |
InChI Key |
GANZCAIAVUBKQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3OC5=CC=CC=C45 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















